4-Bromo-5-fluoro-2-methylbenzyl alcohol
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Overview
Description
4-Bromo-5-fluoro-2-methylbenzyl alcohol is an organic compound with the molecular formula C8H8BrFO It is a derivative of benzyl alcohol, where the benzene ring is substituted with bromine, fluorine, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-fluoro-2-methylbenzyl alcohol typically involves the bromination and fluorination of 2-methylbenzyl alcohol. One common method is the electrophilic aromatic substitution reaction, where bromine and fluorine are introduced to the benzene ring under controlled conditions. The reaction can be carried out using bromine (Br2) and a fluorinating agent such as Selectfluor in the presence of a catalyst like iron(III) bromide (FeBr3) or aluminum chloride (AlCl3).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-fluoro-2-methylbenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: 4-Bromo-5-fluoro-2-methylbenzaldehyde or 4-Bromo-5-fluoro-2-methylbenzoic acid.
Reduction: 4-Bromo-5-fluoro-2-methylbenzene.
Substitution: 4-Methoxy-5-fluoro-2-methylbenzyl alcohol or 4-Cyano-5-fluoro-2-methylbenzyl alcohol.
Scientific Research Applications
4-Bromo-5-fluoro-2-methylbenzyl alcohol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a building block for more complex molecules.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Bromo-5-fluoro-2-methylbenzyl alcohol depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
4-Bromo-5-fluoro-2-methylbenzyl alcohol can be compared with other similar compounds, such as:
4-Bromo-2-fluorobenzyl alcohol: Similar structure but lacks the methyl group, which may affect its reactivity and applications.
5-Bromo-2-fluoro-4-methylbenzyl alcohol: Similar structure but with different substitution pattern, which may influence its chemical properties and uses.
4-Bromo-3-fluoro-2-methylbenzyl alcohol: Another isomer with a different arrangement of substituents, leading to variations in its chemical behavior.
Properties
IUPAC Name |
(4-bromo-5-fluoro-2-methylphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c1-5-2-7(9)8(10)3-6(5)4-11/h2-3,11H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQASWNAXLCGPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1CO)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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